

# Spectroscopic data (NMR, IR, MS) for 2-(3-benzoylphenyl)propanal characterization

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## Compound of Interest

Compound Name: 2-(3-Benzoylphenyl)propanal

Cat. No.: B15370643

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## Spectroscopic Characterization of 2-(3-benzoylphenyl)propanal: A Technical Guide

### Introduction

**2-(3-benzoylphenyl)propanal** is a carbonyl compound of significant interest in the fields of medicinal chemistry and drug development. As a derivative of ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), it holds potential for various pharmacological applications. The precise characterization of this molecule is paramount for its application in research and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) anticipated for **2-(3-benzoylphenyl)propanal**. Due to the limited availability of published spectroscopic data for **2-(3-benzoylphenyl)propanal**, this guide leverages data from the closely related and extensively studied analogues, 2-(3-benzoylphenyl)propanoic acid (ketoprofen) and 2-(3-benzoylphenyl)propionitrile, to provide a robust predictive analysis.

## Predicted Spectroscopic Data for 2-(3-benzoylphenyl)propanal

The following tables summarize the expected spectroscopic data for **2-(3-benzoylphenyl)propanal** based on the analysis of its structural analogues.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for 2-(3-benzoylphenyl)propanal**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~9.7	d	1H	-CHO
~7.8-7.4	m	9H	Ar-H
~3.8	q	1H	-CH(CH <sub>3</sub> )-
~1.5	d	3H	-CH <sub>3</sub>

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for 2-(3-benzoylphenyl)propanal**

Chemical Shift ( $\delta$ ) ppm	Assignment
~200	-CHO
~196	C=O (ketone)
~140-128	Ar-C
~50	-CH(CH <sub>3</sub> )-
~15	-CH <sub>3</sub>

**Table 3: Predicted IR Spectroscopic Data for 2-(3-benzoylphenyl)propanal**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2820, 2720	Medium	C-H stretch (aldehyde)
~1725	Strong	C=O stretch (aldehyde)
~1660	Strong	C=O stretch (ketone)
~1600, 1450	Medium-Strong	C=C stretch (aromatic)
~3060	Medium	C-H stretch (aromatic)

**Table 4: Predicted Mass Spectrometry Data for 2-(3-benzoylphenyl)propanal**

m/z	Interpretation
238	[M] <sup>+</sup> (Molecular Ion)
209	[M-CHO] <sup>+</sup>
105	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Spectroscopic Data of Analogous Compounds

For comparative purposes, the experimental spectroscopic data for 2-(3-benzoylphenyl)propanoic acid (ketoprofen) and 2-(3-benzoylphenyl)propionitrile are presented below.

### 2-(3-benzoylphenyl)propanoic acid (Ketoprofen)

**Table 5: <sup>1</sup>H NMR Data for Ketoprofen**[\[1\]](#)[\[2\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.0-12.0	br s	1H	-COOH
7.85 - 7.39	m	9H	Ar-H
3.82	q	1H	-CH(CH <sub>3</sub> )-
1.57	d	3H	-CH <sub>3</sub>

**Table 6: <sup>13</sup>C NMR Data for Ketoprofen**[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
196.56	C=O (ketone)
180.24	-COOH
140.12, 137.93, 137.41, 132.60, 131.71, 130.14, 129.39, 129.31, 128.63, 128.34	Ar-C
45.25	-CH(CH <sub>3</sub> )-
18.13	-CH <sub>3</sub>

Table 7: IR Data for Ketoprofen[3]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid)
1697	Strong	C=O stretch (carboxylic acid)
1655	Strong	C=O stretch (ketone)
1598	Strong	C=C stretch (aromatic)

Table 8: Mass Spectrometry Data for Ketoprofen

m/z	Interpretation
254	[M] <sup>+</sup> (Molecular Ion)
209	[M-COOH] <sup>+</sup>
105	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## 2-(3-benzoylphenyl)propionitrile

Table 9: <sup>1</sup>H NMR Data for 2-(3-benzoylphenyl)propionitrile

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.81-7.46	m	9H	Ar-H
4.01	q	1H	-CH(CH <sub>3</sub> )-
1.68	d	3H	-CH <sub>3</sub>

Table 10: <sup>13</sup>C NMR Data for 2-(3-benzoylphenyl)propionitrile

Chemical Shift ( $\delta$ ) ppm	Assignment
196.1	C=O (ketone)
138.2, 137.6, 137.3, 132.8, 131.7, 130.1, 129.4, 129.2, 128.7, 128.6	Ar-C
121.2	-CN
31.4	-CH(CH <sub>3</sub> )-
19.8	-CH <sub>3</sub>

Table 11: IR Data for 2-(3-benzoylphenyl)propionitrile

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2240	Medium	C≡N stretch
1665	Strong	C=O stretch (ketone)
1600, 1450	Medium-Strong	C=C stretch (aromatic)

Table 12: Mass Spectrometry Data for 2-(3-benzoylphenyl)propionitrile

m/z	Interpretation
235	[M] <sup>+</sup> (Molecular Ion)
208	[M-HCN] <sup>+</sup>
105	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Standard analytical techniques are employed for the spectroscopic characterization of **2-(3-benzoylphenyl)propanal**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:** Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **<sup>13</sup>C NMR Acquisition:** A proton-decoupled pulse sequence is used. A sufficient number of scans are acquired to obtain a clear spectrum of all carbon signals.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl, KBr).

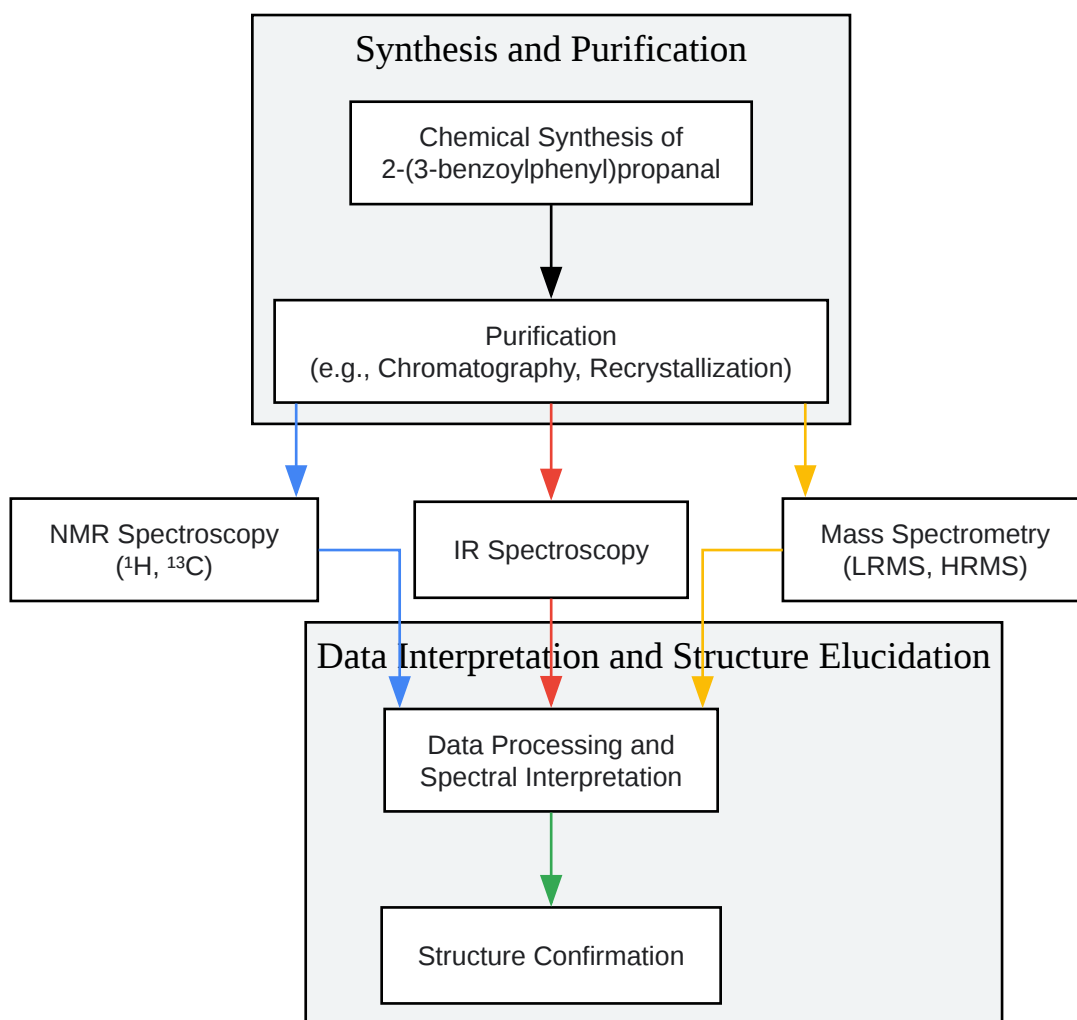
- **Instrumentation:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ . The data is presented as a plot of transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile molecules.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Acquisition:** The mass spectrum is a plot of relative ion abundance versus  $m/z$ . High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

## Workflow and Visualization

The general workflow for the spectroscopic characterization of a synthesized compound like **2-(3-benzoylphenyl)propanal** is outlined below.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2-(3-benzoylphenyl)propanal**.

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